

Health and Safety Data for Dibutyl Terephthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl terephthalate*

Cat. No.: *B1670439*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available health and safety data for **Dibutyl terephthalate**. It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive risk assessment. Much of the publicly available detailed toxicological data pertains to the structurally related compound, Dibutyl Phthalate (DBP), and has been included for context with clear notation. Data specifically for **Dibutyl terephthalate** is limited in the public domain.

Chemical and Physical Properties

Dibutyl terephthalate is the dibutyl ester of terephthalic acid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Dibutyl Terephthalate**

Property	Value	Reference
Chemical Formula	$C_{16}H_{22}O_4$	[1]
Molecular Weight	278.34 g/mol	[1]
CAS Number	1962-75-0	[1]
Appearance	Colorless to faint-yellow, oily liquid	[2]
Odor	Slight, aromatic	[2]
Melting Point	-35 °C	[3]
Boiling Point	340 °C	[3]
Density	1.05 g/cm ³ at 20 °C	[3]
Vapor Pressure	2.67×10^{-3} Pa	[3]
Water Solubility	Slightly soluble	[4]
Octanol-Water Partition Coefficient (log K _{ow})	~4	[3]

Toxicological Data

Comprehensive toxicological data specifically for **Dibutyl terephthalate** is not readily available in the public domain. The following sections summarize available information, with data for the structurally similar compound Dibutyl Phthalate (DBP) provided for reference and clearly identified.

Acute Toxicity

Dibutyl Phthalate (DBP) has low acute toxicity.

Table 2: Acute Toxicity of Dibutyl Phthalate (DBP)

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	6,279 - 20,000 mg/kg bw	[3]
LD ₅₀	Mouse	Oral	3,474 mg/kg bw	[5]
LD ₅₀	Guinea Pig	Oral	10,000 mg/kg bw	[5]
LD ₅₀	Rabbit	Dermal	>20,000 mg/kg bw	[6]
LC ₅₀ (4h)	Rat	Inhalation	≥15.68 mg/L (aerosol)	[6]
LC ₅₀ (2h)	Rat	Inhalation	25,000 mg/m ³ (mist)	[5]

Skin and Eye Irritation

Dibutyl Phthalate (DBP) is not considered to be a skin or eye irritant.

Table 3: Irritation Data for Dibutyl Phthalate (DBP)

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	No skin irritation (4h exposure)	[7]
Eye Irritation	Rabbit	No eye irritation (72h observation)	[7]

Skin Sensitization

Dibutyl Phthalate (DBP) is not considered to be a skin sensitizer in animal studies.[6]

Repeated Dose Toxicity

For Dibutyl Phthalate (DBP), a 90-day oral study in rats established a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

Table 4: Repeated Dose Toxicity of Dibutyl Phthalate (DBP)

Study Duration	Species	Route	NOAEL	LOAEL	Effects at LOAEL	Reference
90-day	Rat	Oral	152 mg/kg bw/day	752 mg/kg bw/day	Changes in hematological and clinical chemistry parameters, increased liver and kidney weights	[8]
1-year	Rat	Oral	125 mg/kg bw/day	625 mg/kg bw/day	50% mortality in the first week	[3]

Genotoxicity

Dimethyl terephthalate, a related compound, was not mutagenic in an Ames assay.[\[9\]](#) For Dibutyl Phthalate (DBP), the weight of evidence from various in vitro and in vivo studies suggests it is non-genotoxic.[\[6\]](#)

Table 5: Genotoxicity of Dibutyl Phthalate (DBP)

Assay	System	Metabolic Activation	Result	Reference
Ames Test (OECD 471)	Salmonella typhimurium	With and without S9	Negative	[9]
Micronucleus Test (OECD 474)	Mouse	In vivo	Negative	[10]
Chromosomal Aberration	Mammalian Cells	In vitro	Positive	[10]
Comet Assay	Bovine Lymphocytes	In vitro	Positive (DNA damage)	[11]
Micronucleus Assay	Bovine Lymphocytes	In vitro	Positive	[11]

Carcinogenicity

There is no adequate information available to assess the carcinogenic potential of **Dibutyl terephthalate**. For Dibutyl Phthalate (DBP), no adequate long-term carcinogenicity studies in animals or humans are available.[12]

Reproductive and Developmental Toxicity

For Dibutyl Phthalate (DBP), effects on the male reproductive system are the most sensitive endpoints.

Table 6: Reproductive and Developmental Toxicity of Dibutyl Phthalate (DBP)

Study Type	Species	NOAEL	LOAEL	Effects at LOAEL	Reference
Two-generation	Rat	52 mg/kg bw/day (males), 80 mg/kg bw/day (females)	256 mg/kg bw/day (males), 385 mg/kg bw/day (females)	Testicular atrophy	[1]
Developmental	Rat	50 mg/kg bw/day	100 mg/kg bw/day	Increased seminiferous tubule atrophy and retained nipples	[1]
Developmental	Rat	30 mg/kg bw/day	50 mg/kg bw/day	Altered morphometry of seminiferous cords	[13]
Developmental	Rat	50 mg/kg bw/day	250 mg/kg bw/day	Decreased pup weight and male reproductive tract malformation	[4]

Ecotoxicological Data

Specific ecotoxicological data for **Dibutyl terephthalate** is limited. The following table provides data for Dibutyl Phthalate (DBP).

Table 7: Ecotoxicity of Dibutyl Phthalate (DBP)

Endpoint	Species	Duration	Value	Reference
LC ₅₀	Oncorhynchus mykiss (Rainbow Trout)	96 h	>100 mg/L (Limit test)	[14]
EC ₅₀	Daphnia magna (Water Flea)	48 h	8.3 mg/L	[11]
EC ₅₀ (24h)	Chlorella vulgaris (Green Algae)	24 h	4.95 mg/L	[15]

Environmental Fate

- Biodegradation: Dibutyl Phthalate (DBP) can be degraded by certain bacterial strains, with degradation rates depending on conditions such as pH, temperature, and initial concentration.[16][17][18][19]
- Bioaccumulation: Due to its lipophilic nature (log K_{ow} ~4), Dibutyl Phthalate (DBP) has the potential to bioaccumulate.[3]

Experimental Protocols

The following sections describe the general methodologies for key toxicological and ecotoxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following a single oral dose. The study proceeds in a stepwise manner using a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg). The initial dose is selected based on a sighting study. The endpoint is the observation of clear signs of toxicity at one of the fixed doses, rather than mortality. A group of 5 animals of a single sex (usually females) is used for each dose level. Observations are made for at least 14 days.[19][20][21]

Acute Dermal Toxicity (OECD 402)

This test evaluates the potential hazard from a single dermal exposure. The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface) of young adult rats (5 males and 5 females) and held in place with a semi-occlusive dressing for 24 hours. A limit test is often performed at 2000 mg/kg body weight. Animals are observed for mortality, signs of toxicity (systemic and local), and body weight changes for 14 days.[\[1\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Skin Irritation (OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin. A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of skin on an albino rabbit under a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[25\]](#)[\[26\]](#)[\[27\]](#)

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye. A single dose (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[\[15\]](#)[\[18\]](#)[\[19\]](#)[\[23\]](#)[\[24\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application. The test substance is applied to the ears of mice for three consecutive days. On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously, and the draining auricular lymph nodes are excised and the radioactivity is measured to determine the stimulation index.[\[7\]](#)[\[25\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Repeated Dose 90-Day Oral Toxicity (OECD 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period. The test substance is administered orally to groups of rodents (typically rats, 10 per sex per group) at three or more dose levels daily for 90 days. A control group receives the vehicle only. Observations include clinical signs, body weight, food and water consumption,

hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs are performed.[\[4\]](#)[\[9\]](#)[\[11\]](#)[\[15\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes). Cells are exposed to the test substance, with and without metabolic activation, and then treated with a substance to arrest them in metaphase. The chromosomes are then examined microscopically for aberrations.[\[5\]](#)[\[10\]](#)[\[31\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents. Animals are exposed to the test substance, and bone marrow or peripheral blood is collected. Immature erythrocytes are then examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[\[2\]](#)[\[9\]](#)[\[21\]](#)[\[24\]](#)

Reproductive and Developmental Toxicity

- Two-Generation Reproduction Toxicity (OECD 416): This study evaluates the effects of a substance on male and female reproductive performance and on the offspring over two generations. The substance is administered to parental (P) animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and

administered the substance through to the production of the second generation (F2).[\[2\]](#)[\[20\]](#)[\[22\]](#)[\[36\]](#)

- Prenatal Developmental Toxicity (OECD 414): This study assesses the effects on the developing fetus when the mother is exposed during pregnancy. Pregnant females (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Shortly before birth, the females are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[\[6\]](#)

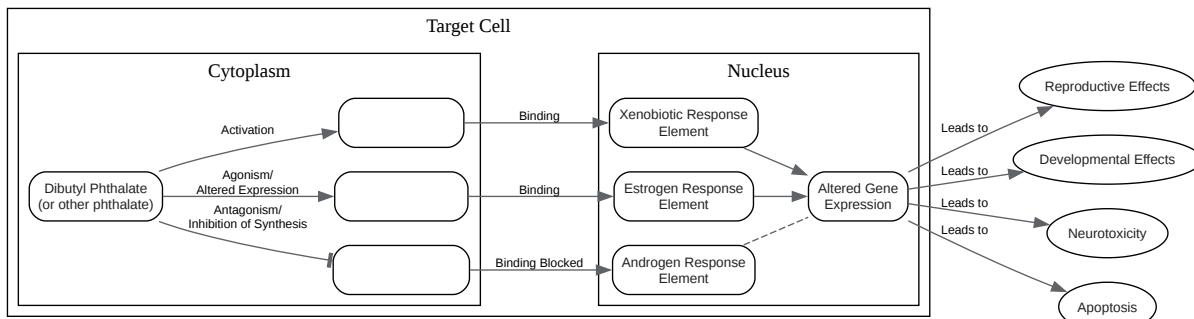
Aquatic Toxicity

- Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.[\[3\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)[\[28\]](#)
- Fish, Acute Toxicity Test (OECD 203): Fish (e.g., rainbow trout or zebrafish) are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC₅₀) is determined.[\[1\]](#)[\[14\]](#)[\[23\]](#)[\[26\]](#)[\[35\]](#)
- Algal Growth Inhibition Test (OECD 201): A culture of a green algae species is exposed to various concentrations of the test substance. The effect on the growth of the algae is measured over a period of 72 hours to determine the EC₅₀.

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions. Various methods can be used, such as measuring oxygen consumption or carbon dioxide evolution over a 28-day period.

Signaling Pathways and Endocrine Disruption


There is limited information specifically on the signaling pathways affected by **Dibutyl terephthalate**. However, related phthalates, such as Dibutyl Phthalate (DBP), are known endocrine disruptors.

- Anti-androgenic Effects: DBP and other phthalates can interfere with the male reproductive system by acting as androgen receptor antagonists or by inhibiting testosterone synthesis.

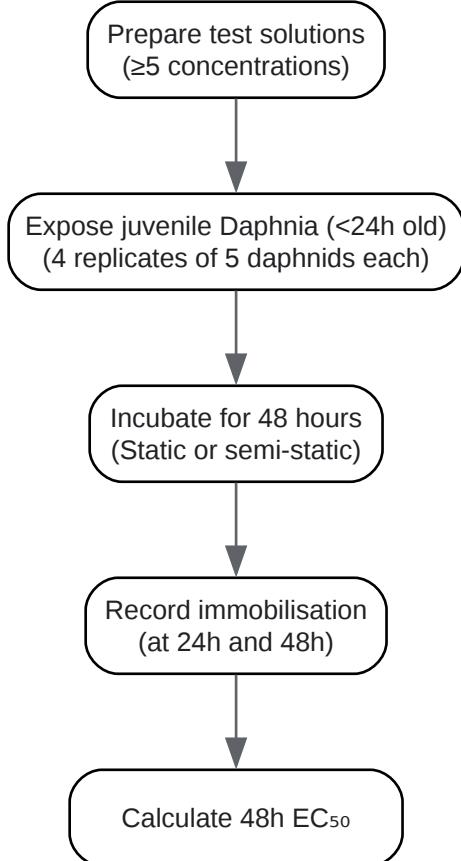
[32][33] In utero exposure to DBP has been shown to decrease the expression of the androgen receptor (AR) in the testis of rats.[31]

- **Estrogenic Effects:** Some studies suggest that DBP can have estrogenic effects. It has been shown to increase the expression of estrogen receptor α (ER α) and decrease the expression of estrogen receptor β (ER β) in the testis of rats prenatally exposed to DBP.[31] In fish, DBP exposure has been linked to an estrogenic mode of action, leading to an increase in plasma vitellogenin, a biomarker for estrogenic exposure.[21]
- **Other Signaling Pathways:** In human prostate cells, DBP has been shown to activate both ER α and AR, and to alter redox homeostasis. In mouse cortical neurons, DBP-induced apoptosis and neurotoxicity were found to be mediated by the Aryl Hydrocarbon Receptor (AhR), while estrogen receptor and PPAR γ signaling pathways were impaired.[2] In prostate cancer models, DBP may induce growth through crosstalk between the TGF- β and ER signaling pathways.

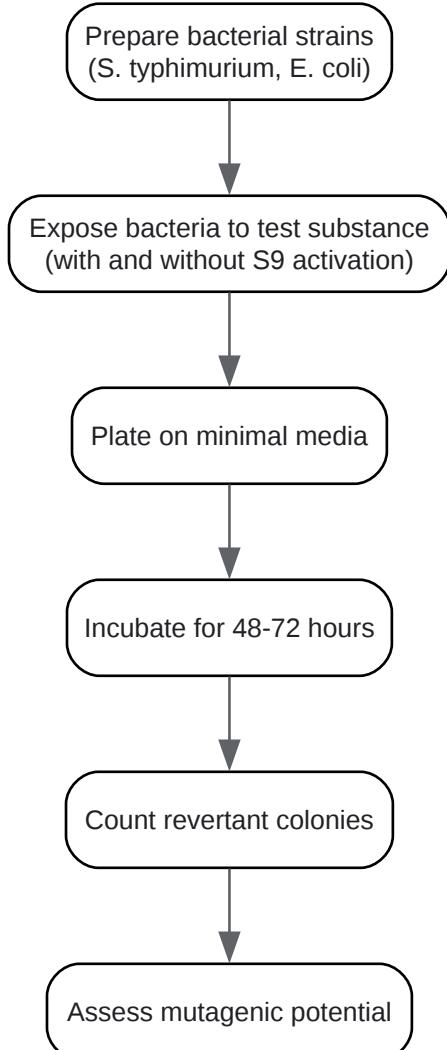
The following diagram illustrates a simplified potential signaling pathway for endocrine disruption by a phthalate like DBP, based on the available literature.

Acute Oral Toxicity (OECD 420)

Sighting Study
(Determine starting dose)


Main Study
(5 female rats per dose)

Administer single oral dose
(Fixed levels: 5, 50, 300, 2000 mg/kg)


Observe for 14 days
(Clinical signs, mortality)

Determine dose causing
evident toxicity

Daphnia sp. Acute Immobilisation Test (OECD 202)

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Dibutyl Phthalate (DBP)-Induced Apoptosis and Neurotoxicity are Mediated via the Aryl Hydrocarbon Receptor (AhR) but not by Estrogen Receptor Alpha (ER α), Estrogen Receptor Beta (ER β), or Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) in Mouse Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpsc.gov [cpsc.gov]
- 4. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. actylislab.com [actylislab.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of the mutagenicity of phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibutyl phthalate (84-74-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 11. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HEALTH EFFECTS - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. series.publisso.de [series.publisso.de]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. iwaponline.com [iwaponline.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with *Citrobacter freundii* CD-9 to Degrade Fenvalerate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. oecd.org [oecd.org]
- 23. search.library.doc.gov [search.library.doc.gov]
- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]
- 26. oecd.org [oecd.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. Effects of in utero exposure to di(n-butyl) phthalate for estrogen receptors α , β , and androgen receptor of Leydig cell on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. researchgate.net [researchgate.net]
- 31. In vitro genotoxicity of dibutyl phthalate on A549 lung cells at air-liquid interface in exposure concentrations relevant at workplaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. oehha.ca.gov [oehha.ca.gov]
- 33. Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. discovery.researcher.life [discovery.researcher.life]
- 36. researchgate.net [researchgate.net]
- 37. Di-n-butyl phthalate causes estrogenic effects in adult male Murray rainbowfish (*Melanotaenia fluviatilis*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor- β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Health and Safety Data for Dibutyl Terephthalate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670439#health-and-safety-data-for-dibutyl-terephthalate\]](https://www.benchchem.com/product/b1670439#health-and-safety-data-for-dibutyl-terephthalate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com